1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
Scientific Research Applications
Chemistry and Heterocyclic Synthesis
"1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine" is a compound that falls within the realm of heterocyclic chemistry, a branch of chemistry focused on the synthesis and application of heterocycles. Heterocyclic compounds are of great interest due to their prevalence in many pharmaceuticals, agrochemicals, and materials. The pyrazole ring, a core structure in this compound, is known for its utility in constructing a wide variety of heterocyclic compounds due to its unique reactivity and electronic properties.
A study by Gomaa and Ali (2020) highlights the value of pyrazole derivatives as building blocks for the synthesis of diverse heterocyclic compounds, including spiropyrans and cyanomethylene dyes, under mild reaction conditions. This suggests potential applications in materials science and dye chemistry, leveraging the unique reactivity of the pyrazole moiety for innovative transformations (Gomaa & Ali, 2020).
Another significant application is in the development of novel anticancer agents. Ray et al. (2022) discuss the synthesis of pyrazoline derivatives, emphasizing their significant biological activity, particularly against cancer. This underscores the potential of pyrazoline and its derivatives in medicinal chemistry for the design of new therapeutic agents (Ray et al., 2022).
Environmental Applications
In the environmental sector, the compound's structural features could be explored for pollutant removal. For instance, amine-functionalized sorbents have been investigated for their efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Ateia et al. (2019) review the use of amine-containing sorbents for PFAS removal, suggesting that compounds containing amine functionalities could be tailored for environmental remediation purposes (Ateia et al., 2019).
Synthesis and Chemical Reactivity
The synthesis and reactivity of pyrazoline derivatives have been widely studied, with applications ranging from the development of new synthetic methodologies to the creation of compounds with potential biological activity. Baumstark et al. (2013) focus on the synthesis and chemical properties of highly substituted pyrazolines, indicating the versatility of pyrazoline derivatives in synthetic organic chemistry (Baumstark et al., 2013).
Safety and Hazards
Future Directions
The emergence of novel psychoactive substances (NPS) has been a continuous and evolving problem for more than a decade. Every year, dozens of new, previously unknown drugs appear on the illegal market . Therefore, it’s important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented .
Properties
IUPAC Name |
1-(1-butan-2-ylpyrazol-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-7(2)12-6-9(5-11-12)8(3)10/h5-8H,4,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVVWRHBVXEAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.